molecular formula C19H36O2 B1233719 16-Octadecenoic acid, methyl ester

16-Octadecenoic acid, methyl ester

Cat. No.: B1233719
M. Wt: 296.5 g/mol
InChI Key: NJOFCKBMWIDUGP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of FAME Research in Biochemistry

The analysis of fatty acids has historically presented challenges due to their low volatility and high molecular weight, making them difficult to analyze directly with gas chromatography. sandia.gov The critical breakthrough came with the development of methods to convert fatty acids into their corresponding methyl esters. This process, known as esterification or transesterification, increases the volatility of the compounds, making them amenable to GC analysis. sandia.govnih.gov

Early methods for FAME preparation involved catalysts like boron trifluoride (BF3) or hydrochloric acid (HCl). nih.gov A significant advancement in the application of FAME analysis for microbial identification was the development of a standardized system by Myron Sasser in 1988. nih.gov This system involves hydrolyzing fatty acids from cellular lipids, methylating them to form FAMEs, and then analyzing the resulting profile using an automated gas chromatograph. nih.gov The resulting pattern, or "profile," of FAMEs serves as a unique chemical fingerprint for different microorganisms. fiveable.me This approach has been refined over the years and is now widely used for the rapid characterization and identification of bacterial and fungal species. nih.govnih.gov

Academic Significance of FAMEs as Biological Markers and Intermediates

In a biomedical context, a biological marker, or biomarker, is a measurable indicator of a specific biological state. wikipedia.org FAME profiles serve as powerful biomarkers in various scientific disciplines because the fatty acid composition of a cell's membrane is unique and consistent for a given species under specific growth conditions. fiveable.me This allows researchers to distinguish between different species and even strains of microorganisms. fiveable.meoup.com

The academic significance of FAMEs as biomarkers is evident in several areas:

Microbial Ecology and Identification: FAME analysis is used to identify groups of microorganisms in complex environments like wastewater treatment systems. oup.com By constructing a database of FAME profiles, researchers can determine the presence of aerobic, anaerobic, and facultatively aerobic bacteria. oup.com It is also a valuable tool for identifying plant-parasitic nematodes and fungal pathogens, aiding in agricultural diagnostics. nih.govnih.gov

Food Science and Authenticity: The fatty acid profile of natural fats and oils is a key determinant of their quality and origin. FAME analysis is employed to verify the authenticity of products like cheese and to detect adulteration in edible oils. mdpi.comsigmaaldrich.cn

Biomedical Research: In clinical studies, FAME analysis helps in the characterization of lipid metabolism in health and disease states. creative-proteomics.com By examining fatty acid profiles, scientists can gain insights into metabolic pathways and the effects of diet or disease on lipid composition. nih.gov

Specific Focus on 16-Octadecenoic Acid, Methyl Ester within Unsaturated FAME Studies

Unsaturated fatty acids, characterized by the presence of one or more double bonds in their hydrocarbon chain, are a major focus of lipid research. nih.gov They are crucial components of cell membranes and serve as precursors for various signaling molecules. sandia.govnih.gov The study of unsaturated FAMEs, such as isomers of octadecenoic acid, methyl ester, provides insight into the biodiversity and metabolic processes of organisms. researchgate.netresearchgate.net

16-Octadecenoic acid, methyl ester is an unsaturated FAME that falls within this area of study. As an isomer of the more common oleic acid (9-Octadecenoic acid), its detection and characterization in natural products contribute to the broader understanding of lipid diversity. Research involving Gas Chromatography-Mass Spectrometry (GC-MS) has identified isomers of octadecenoic acid, methyl ester in various plant extracts, highlighting its presence in the biosphere. For instance, 11-octadecenoic acid, methyl ester has been identified as a significant compound in the seed oil of Lepidium sativum and the stembark extract of Celtis integrifolia. researcher.lifescienceopen.com The study of such specific isomers helps to build comprehensive databases of natural compounds and explore their potential biological activities.

Data on 16-Octadecenoic Acid, Methyl Ester

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of (E)-16-Octadecenoic acid, methyl ester.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₂ nih.gov
Molecular Weight 296.49 g/mol nih.gov
IUPAC Name methyl (E)-octadec-16-enoate spectrabase.com
Synonyms (E)-16-octadecenoic acid methyl ester, Methyl (16E)-16-octadecenoate spectrabase.com
Physical Description Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
Density Not specified

This table is interactive. Click on the headers to sort the data.

Research Findings on the Occurrence of Octadecenoic Acid, Methyl Ester Isomers

The table below details findings from studies that have identified various isomers of octadecenoic acid, methyl ester in natural sources through GC-MS analysis.

Compound IdentifiedSource OrganismPercentage of Total Extract/OilResearch Focus
11-Octadecenoic acid, methyl ester Celtis integrifolia (Stembark)Not specifiedPhytochemical analysis to validate traditional medicinal uses. researcher.life
11-Octadecenoic acid, methyl ester Pistacia salicifolia (Aqueous extract)18.03%Identification of bioactive compounds with inhibitory effects on fungal growth. researcher.life
11-Octadecenoic acid, methyl ester Lepidium sativum (Seed oil)15.50%Chemical composition analysis and evaluation of antimicrobial and antioxidant activities. scienceopen.com
(Z)-9-Octadecenoic acid, methyl ester Durio zibethinus (Wood bark)Not specifiedGC-MS analysis of phytochemical constituents in methanol (B129727) extract. arcjournals.org

This table is interactive. Users can sort the columns to compare the data.

Table of Compounds

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (E)-octadec-16-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4H,5-18H2,1-2H3/b4-3+

InChI Key

NJOFCKBMWIDUGP-ONEGZZNKSA-N

SMILES

CC=CCCCCCCCCCCCCCCC(=O)OC

Isomeric SMILES

C/C=C/CCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC=CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Bioprospecting of 16 Octadecenoic Acid, Methyl Ester

Isolation and Characterization from Botanical Matrices

16-Octadecenoic acid, methyl ester is a fatty acid methyl ester (FAME) that has been identified in the plant kingdom. Its presence is documented in specialized databases curating phytochemicals from medicinal plants. Specifically, the OSADHI database, a repository for medicinal plants of Pan-India presence, lists 16-Octadecenoic acid, methyl ester among its cataloged phytochemicals, indicating its occurrence in various Indian medicinal plants cncb.ac.cn. While the database confirms its presence, detailed information listing all specific plant species and the corresponding tissues (e.g., seeds, leaves, roots) containing this particular isomer is not broadly available in current literature. Other isomers, such as 9, 10, and 13-octadecenoic acid, methyl ester, have been more commonly reported in specific plant extracts like those from Durio zibethinus and Solena amplexicaulis arcjournals.orgnih.gov.

Table 1: Documented Occurrence of 16-Octadecenoic acid, methyl ester

Database / Source Geographic Region Plant Type
OSADHI India Medicinal Plants

The isolation and analysis of 16-Octadecenoic acid, methyl ester from plant matrices follow a well-established workflow for fatty acid profiling. This multi-step process is designed to efficiently extract lipids, convert them into a form suitable for analysis, and identify individual components.

First, total lipids are extracted from homogenized plant tissue bio-protocol.org. The choice of solvent is critical, as the lipid fraction in photosynthetic tissues is rich in polar membrane lipids wur.nl. The Folch method, which utilizes a chloroform and methanol (B129727) solvent system (typically 2:1, v/v), is considered a reliable and standard procedure for the complete recovery of total lipids from plant tissues wur.nl. The Bligh and Dyer method is another widely used alternative . The process involves disrupting the plant cells in the solvent mixture, followed by centrifugation to separate the lipid-containing organic phase from the solid and aqueous components bio-protocol.org.

Following extraction, the fatty acids within the lipid pool are converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization step, known as transesterification or methylation, is essential to increase the volatility of the fatty acids for gas chromatographic analysis wur.nltandfonline.com. Acid-catalyzed methylation is a common and effective technique, employing reagents such as 5% sulfuric acid in methanol or 1.25 M hydrochloric acid (HCl) in methanol bio-protocol.orgtandfonline.com. The reaction is typically facilitated by heating the lipid extract with the acidic methanol solution tandfonline.com. For quantitative analysis, an internal standard, such as a fatty acid not naturally present in the sample (e.g., heptadecanoic acid or nonadecanoic acid), is added before or during this step to correct for variations in extraction and derivatization efficiency bio-protocol.orgnih.gov.

The resulting FAMEs are then partitioned and extracted from the acidic reaction mixture into a nonpolar solvent, most commonly hexane bio-protocol.orgtandfonline.com. The hexane layer, containing the FAMEs, is carefully collected, concentrated (often by evaporating the solvent under a stream of nitrogen), and reconstituted in a small volume of hexane for analysis bio-protocol.org.

Identification and quantification are performed using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) bio-protocol.orgtandfonline.com. The FAMEs are separated on a capillary column based on their chain length, degree of unsaturation, and boiling points. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each FAME that serves as a fingerprint for its identification by comparison to spectral libraries tandfonline.com.

While specific research detailing the concentration variability of 16-Octadecenoic acid, methyl ester is limited, the broader field of plant lipidomics has firmly established that the fatty acid composition of plant tissues is significantly influenced by both genetic and environmental factors mdpi.commdpi.com.

Studies on various oilseed crops demonstrate that the relative proportions of different fatty acids can vary considerably among different genotypes or cultivars of the same species. This variation is due to the genetic control over the enzymes involved in fatty acid biosynthesis and modification nih.gov. For example, research on safflower (Carthamus tinctorius L.) and maize (Zea mays) has shown statistically significant differences in the content of major fatty acids, such as oleic acid and linoleic acid, among diverse genotypes mdpi.commdpi.com. It is plausible that the concentration of less abundant fatty acids like 16-Octadecenoic acid, methyl ester is also subject to such genotypic control.

Environmental conditions during plant growth, particularly temperature and water availability, also play a crucial role in modulating fatty acid profiles mdpi.commdpi.com. Plants adapt to changing temperatures by altering the degree of unsaturation in their membrane lipids to maintain optimal fluidity. These climatic factors, which can differ from one cultivation location or growing season to another, have been shown to cause significant year-to-year variation in the fatty acid composition of seeds mdpi.com. Therefore, it is highly probable that the concentration of 16-Octadecenoic acid, methyl ester in a given plant species would fluctuate depending on the specific genotype and the environmental conditions under which it was grown.

Presence in Marine Organisms and Algae

The marine environment, with its immense biodiversity, is a significant reservoir of unique chemical compounds. Marine invertebrates and algae, in particular, have been extensively studied for their chemical constituents.

Sea urchins are marine invertebrates known for their distinct fatty acid profiles, which can be influenced by their diet and environment. While comprehensive analyses of the fatty acid composition of sea urchin gonads have been conducted, the specific identification of 16-Octadecenoic acid, methyl ester remains elusive in the reviewed literature.

A study on the gonad extracts of the sea urchin Diadema setosum using Gas Chromatography-Mass Spectrometry (GC-MS) identified a variety of fatty acid methyl esters. The most abundant were Hexadecanoic acid, methyl ester (29.53%) and Tetradecanoic acid, methyl ester (14.86%). Other identified compounds included various isomers of octadecatrienoic and octadecadienoic acid methyl esters, but not the 16-octadecenoic acid isomer rjptonline.org. This suggests that while sea urchins are a source of a diverse range of fatty acid derivatives, the presence of 16-Octadecenoic acid, methyl ester may be species-specific or below the detection limits of the analytical methods employed in these particular studies.

Table 2: Fatty Acid Methyl Esters Identified in Diadema setosum Gonads

Compound Percentage (%)
Hexadecanoic acid, methyl ester 29.53
Tetradecanoic acid, methyl ester 14.86
9,12-Octadecadienoic acid (Z, Z) -, Lineloic acid 8.58
9-Octadecenoic acid (Z)-, Methyl ester 5.42
9,12-Octadecadienoic acid, Methyl ester 4.71
9-Hexadecenoic acid, methyl ester 4.68
Heptadecanoic acid, Methyl ester 4.17
5,8,11,14-Eicosatetraenoic acid, Methyl ester 3.21
Pentadecanoic acid, methyl ester 2.08
Octadecanoic acid, Methyl ester 1.91
Cis-11-Eicosenoic acid, Methyl ester 1.86
6,9,12-Octadecatrienoic acid, Methyl ester 1.33
Methyl 10-methyl-hexadecanoate 0.56
Methyl 13-methyltetradecanoate 0.55

Freshwater green macroalgae are increasingly being investigated as a sustainable source of bioactive compounds. Phytochemical analyses of these algae have revealed the presence of a wide array of chemical constituents, including various fatty acid methyl esters.

While the target compound, 16-Octadecenoic acid, methyl ester, has not been specifically reported in the surveyed literature on freshwater green macroalgae, other isomers have been identified. For instance, a study on the volatile compounds of the green microalga Haematococcus pluvialis identified cis-13-Octadecenoic acid, methyl ester ijichthyol.org. Another investigation into bioactive compounds from freshwater green macroalgae from the Ganga water in India also did not list the 16-isomer among the identified compounds phytojournal.com.

The presence of different isomers of octadecenoic acid methyl esters in freshwater algae highlights their metabolic capacity to produce such compounds. The absence of the 16-isomer in the analyzed species could be due to species-specific biosynthetic pathways or the geographical and environmental conditions influencing their metabolism. Further research on a broader range of freshwater macroalgae species is warranted to determine if 16-Octadecenoic acid, methyl ester is a constituent of this diverse group of organisms.

Table 3: Isomers of Octadecenoic Acid, Methyl Ester Found in Algae

Isomer Algal Species

Biosynthetic Pathways and Metabolic Interconversions of Methyl Octadecenoates

Enzymatic Pathways Leading to the Formation of 16-Octadecenoic Acid, Methyl Ester (Non-Human Contexts)

The precise enzymatic pathway leading to the synthesis of 16-octadecenoic acid is not as extensively documented as those for more common isomers like oleic acid (9-octadecenoic acid). However, its formation can be inferred from established principles of fatty acid biosynthesis. The foundational steps involve the creation of a saturated 18-carbon chain, stearic acid, from acetyl-CoA and malonyl-CoA precursors by the fatty acid synthase (FAS) complex.

The introduction of the double bond at the 16th position (or ω-2 position) is a critical step. In plants and bacteria, this is typically catalyzed by a family of enzymes known as fatty acid desaturases. While Δ9-desaturases that form oleic acid are ubiquitous, other desaturases can introduce double bonds at different positions. The formation of 16-octadecenoic acid likely involves a specific desaturase acting on stearoyl-CoA or a related substrate.

Following the creation of the fatty acid, the final step is esterification with methanol (B129727) to form the methyl ester. This can occur through the action of a carboxyl methyltransferase. In many organisms, fatty acids are primarily incorporated into triglycerides or phospholipids; the presence of the methyl ester form can be a result of specific metabolic pathways or sample preparation techniques in analytical studies where transesterification is used to analyze fatty acid content. wikipedia.orgrsisinternational.org

Involvement in Lipid Metabolism and Fluxes within Cellular Systems (Non-Human Models)

Once formed, 16-octadecenoic acid, methyl ester, or more commonly, its free acid form, integrates into the broader lipid metabolism of the cell. In non-human models such as microorganisms, fatty acids are fundamental components of cellular structures and energy reserves.

Fatty acids are directed into several key metabolic fluxes:

Membrane Synthesis: Unsaturated fatty acids are crucial for maintaining the fluidity of cell membranes. They are incorporated into phospholipids, which form the lipid bilayer of cellular and organellar membranes. The position of the double bond influences the physical properties of the membrane.

Energy Storage: Fatty acids can be esterified to glycerol (B35011) to form triglycerides, which are stored in lipid droplets as a dense form of energy reserve.

Cell Signaling: In some organisms, derivatives of 18-carbon fatty acids, known as octadecanoids, function as signaling molecules, particularly in plants where they are involved in defense responses. nih.gov

The flux of 16-octadecenoic acid through these pathways depends on the specific needs of the organism, its developmental stage, and environmental conditions. The esterification to a methyl ester might represent a specific, though less common, metabolic fate compared to incorporation into complex lipids.

Biotransformation Studies and Elucidation of Metabolic Fate in Microorganisms and Lower Eukaryotes

Microorganisms, including bacteria and fungi, possess a remarkable capacity to metabolize and transform a wide array of organic compounds, including fatty acids and their esters. nih.gov Biotransformation studies, which investigate these metabolic conversions, provide insight into the potential fate of 16-octadecenoic acid, methyl ester in these biological systems.

Common biotransformation reactions observed in microorganisms that could act on this compound include hydroxylation, oxidation, hydrogenation of the double bond, and hydrolysis of the ester bond to yield the free fatty acid. nih.gov For instance, GC-MS studies of extracts from endophytic fungi have identified various fatty acid methyl esters, including isomers of octadecenoic acid, indicating that these organisms actively produce or modify these compounds. ekb.eg The specific enzymes involved, such as lipases, esterases, and oxidoreductases, dictate the metabolic products formed.

Table 1: Common Biotransformation Reactions in Microorganisms Applicable to Fatty Acid Esters

Reaction TypeDescriptionPotential Effect on 16-Octadecenoic Acid, Methyl Ester
HydrolysisCleavage of the ester bond to release the free fatty acid (16-octadecenoic acid) and methanol.Prepares the fatty acid for entry into core metabolic pathways (e.g., β-oxidation).
HydroxylationIntroduction of a hydroxyl (-OH) group onto the carbon chain.Increases polarity and can be a precursor for further oxidation.
HydrogenationSaturation of the carbon-carbon double bond at the C16-C17 position.Converts the molecule to methyl stearate (B1226849) (methyl octadecanoate).
OxidationFurther oxidation of hydroxylated intermediates or other positions.Can lead to the formation of dicarboxylic acids or chain cleavage.

These transformations are often part of detoxification processes or pathways to utilize the compound as a carbon and energy source.

Influence of Environmental Parameters on Biosynthesis (e.g., Temperature Effects on Fatty Acid Saturation)

The biosynthesis of fatty acids in many microorganisms is highly responsive to environmental cues, with temperature being one of the most critical factors. nist.gov This phenomenon, known as homeoviscous adaptation, allows organisms to maintain optimal membrane fluidity and function across a range of temperatures.

In general, a decrease in growth temperature leads to an increase in the proportion of unsaturated fatty acids within the cell's lipids. nottingham.ac.ukasm.org This is because unsaturated fatty acids have lower melting points than their saturated counterparts, which helps to prevent the cell membrane from becoming too rigid or solidifying at low temperatures. Conversely, at higher temperatures, the proportion of saturated fatty acids often increases to maintain membrane integrity. uliege.be

Studies on various bacteria and microalgae have demonstrated this principle clearly. For example, in the microalga Scenedesmus acutus, the proportion of poly-unsaturated fatty acids decreased from 75.15% to 43.10% of total fatty acids as the incubation temperature was raised from 15°C to 40°C. uliege.be During the same temperature shift, saturated and monounsaturated fatty acids increased. uliege.be Therefore, the biosynthesis of 16-octadecenoic acid, as an unsaturated fatty acid, would be expected to be upregulated at lower temperatures in organisms that produce it as part of this adaptive response.

**Table 2: Effect of Temperature on Fatty Acid Composition in *Scenedesmus acutus***

Data adapted from a study on the fatty acid profiles of S. acutus grown at different temperatures. uliege.be

TemperatureSaturated Fatty Acids (% of Total)Monounsaturated Fatty Acids (% of Total)Polyunsaturated Fatty Acids (% of Total)
15 °C13.72%11.13%75.15%
40 °C23.79%33.10%43.10%

This adaptive mechanism highlights the dynamic nature of lipid metabolism, where the production of specific molecules like 16-octadecenoic acid is tightly regulated by the physical environment of the organism.

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies

Chemical Synthesis Routes for Methyl Octadecenoate Isomers

The synthesis of specific isomers of methyl octadecenoate, such as 16-octadecenoic acid, methyl ester, can be achieved through various chemical routes. One notable method is ethenolysis, where methyl oleate (B1233923) is reacted with ethene to produce 1-decene (B1663960) and methyl 9-decenoate. wikipedia.org This demonstrates a pathway to shorter-chain unsaturated esters. The reverse reaction, a cross-metathesis, could theoretically be employed to build longer-chain isomers from shorter precursors.

Another fundamental approach involves the direct esterification of the corresponding fatty acid, 16-octadecenoic acid, with methanol (B129727). This reaction is typically catalyzed by an acid, which protonates the carboxylic acid group, enhancing its reactivity toward the alcohol. sigmaaldrich.com

The biosynthesis of oleic acid, a primary isomer of octadecenoic acid, involves the desaturation of stearic acid by the enzyme stearoyl-CoA 9-desaturase. wikipedia.org While this is a biological process, it provides a conceptual basis for synthetic strategies aiming to introduce unsaturation at specific positions along the fatty acid chain.

Optimized Transesterification Processes for FAME Production from Natural Lipids

Fatty acid methyl esters (FAMEs), including isomers of methyl octadecenoate, are commonly produced from natural sources like vegetable oils and animal fats through transesterification. researchgate.net This process involves the displacement of the alcohol component of a glyceride with a monohydric alcohol, typically methanol, to yield three alkyl ester molecules. researchgate.net

The transesterification reaction is often catalyzed by an alkali, such as potassium hydroxide (B78521) (KOH). researchgate.netresearchgate.net Optimization of this process involves careful consideration of several factors, including catalyst concentration, temperature, and reaction time. researchgate.net For instance, a study on rapeseed oil transesterification found that optimal conditions were a KOH concentration of 0.6% w/w, a temperature of 50°C, and a reaction time of 90 minutes. researchgate.net Another study using fish oil and KOH as a catalyst achieved a 99.2% yield of methyl esters at a reaction temperature of about 65°C for 70 minutes. researchgate.net

For feedstocks with high free fatty acid (FFA) content, an acid-catalyzed pre-treatment esterification step is necessary to prevent saponification, which can occur during alkali-catalyzed transesterification. nih.govacs.org This acid-catalyzed process itself can be optimized. One study achieved 95% FFA conversion within 75 minutes at 55°C using a co-solvent system to create a homogeneous reaction phase. nih.govacs.org The use of co-solvents like acetone (B3395972) can enhance the reaction rate by making the immiscible methanol and oil phases soluble. nih.govacs.org

The transesterification process is a stepwise reaction, proceeding from triglycerides to diglycerides, then to monoglycerides, and finally to glycerol (B35011), with a fatty acid methyl ester being produced at each step. researchgate.net

Development of Derivatization Techniques for Analytical Applications

The analysis of fatty acids, including 16-octadecenoic acid, by gas chromatography (GC) often requires their conversion to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govnih.gov This derivatization is crucial because the high polarity of free fatty acids can lead to adsorption issues and peak tailing during GC analysis. sigmaaldrich.comrestek.com Neutralizing the polar carboxyl group allows for better separation based on boiling point, degree of unsaturation, and isomeric configuration. sigmaaldrich.com

Several methods for preparing FAMEs for analytical purposes have been developed:

Acid-Catalyzed Esterification/Transesterification: This is a widely used technique. nih.gov A common reagent is boron trifluoride (BF₃) in methanol, which facilitates esterification under mild conditions (e.g., 60°C for about an hour). sigmaaldrich.comrestek.com Another approach utilizes hydrochloric acid (HCl) in methanol. nih.govrsc.org Commercial aqueous concentrated HCl can be used to prepare an 8% (w/v) solution of HCl in a methanol/water mixture, which is then used for the reaction. nih.gov The final HCl concentration in the reaction mixture is typically around 1.2% (w/v). nih.gov Reaction conditions can be mild (e.g., 45°C overnight) or rapid (e.g., 100°C for 1-1.5 hours). nih.gov

Base-Catalyzed Transesterification: This method is rapid for glycerolipids but is not suitable for free fatty acids. nih.gov It often involves reagents like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol. nih.gov

Combined Base- and Acid-Catalyzed Methods: A two-step process can be employed, starting with a base-catalyzed transesterification followed by an acid-catalyzed esterification of any remaining free fatty acids. nih.gov One such method involves using potassium methoxide (B1231860) (KOCH₃) followed by HCl. nih.gov

Diazomethane and its Analogs: (Trimethylsilyl)diazomethane (TMS-DM) is a safer alternative to the hazardous diazomethane. nih.govresearchgate.net It effectively converts carboxylic acids to their methyl esters with high yields and short reaction times. researchgate.net A comparison of the KOCH₃/HCl method and a base-catalyzed method followed by TMS-DM found that both were suitable for determining cis/trans fatty acid isomers, though the TMS-DM method showed higher recovery values and less variation. nih.gov

Silylation: This is another common derivatization technique, particularly when other functional groups like hydroxyls are present. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) esters. restek.com

The choice of derivatization method depends on the specific fatty acids being analyzed and the matrix they are in. For example, conjugated linoleic acids can be unstable under acidic conditions, and cyclopropane (B1198618) fatty acids are sensitive to heat and acid. nih.gov

Regioselective and Stereoselective Synthesis of Unsaturated Fatty Acid Methyl Esters

The synthesis of specific regioisomers and stereoisomers of unsaturated fatty acid methyl esters is a significant challenge in organic chemistry. One approach to achieving high stereoselectivity is through the use of chiral auxiliaries. For instance, a highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters has been accomplished using chiral oxazolidinone carboximides. researchgate.net In this method, oleic acid was first converted to a chiral imide using a chiral oxazolidinone. researchgate.net The resulting imide was then enolized and reacted with an electrophilic hydroxylating agent to introduce a hydroxyl group at the 2-position with high stereocontrol. researchgate.net

While this example focuses on hydroxylation, the principle of using chiral auxiliaries to direct reactions at specific positions and with specific stereochemistry can be applied to the synthesis of various unsaturated fatty acid derivatives.

The separation of unsaturated fatty acid methyl ester isomers is also a critical aspect. While gas chromatography is a powerful tool, the separation of certain isomers can be challenging. wikipedia.org Argentation thin-layer chromatography is an alternative technique that can be used to separate unsaturated isomers. wikipedia.org Furthermore, liquid-liquid extraction using ionic liquids as extractants has shown promise for the selective separation of unsaturated fatty acid methyl esters from mixtures. rsc.org For example, a mixture of 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) and N,N-dimethylformamide has been shown to have excellent selectivity for separating unsaturated FAMEs. rsc.org

Advanced Analytical Characterization in Research of 16 Octadecenoic Acid, Methyl Ester

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the foundational tools for isolating and analyzing 16-Octadecenoic acid, methyl ester. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer powerful platforms for its characterization.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely adopted and powerful technique for the analysis of volatile and semi-volatile compounds like 16-Octadecenoic acid, methyl ester. nih.gov This method involves the separation of the compound from a mixture in a gas chromatograph followed by its detection and identification by a mass spectrometer. The process typically requires the conversion of fatty acids into their more volatile methyl esters through a derivatization process called transesterification. nih.govnih.gov

In numerous studies, GC-MS has been instrumental in identifying 16-Octadecenoic acid, methyl ester in various biological and industrial samples. For instance, it has been identified as a bioactive compound in the methanolic seed extract of Trigonella foenum-graecum L. thepharmajournal.com and in the wood bark of Durio zibethinus Murr. arcjournals.org The identification is achieved by comparing the mass spectrum of the unknown compound with the spectra of known compounds stored in extensive libraries like the National Institute of Standard and Technology (NIST) library. thepharmajournal.comarcjournals.org The mass spectrum of 16-Octadecenoic acid, methyl ester typically shows a characteristic fragmentation pattern, with prominent peaks at m/z values of 55 and 41. nih.govfrontiersin.org

The retention time, the time it takes for the compound to pass through the chromatographic column, is another crucial parameter for identification. For example, in one analysis, 16-Octadecenoic acid, methyl ester was identified at a retention time of 19.07 minutes. researchgate.net The use of polar capillary columns, such as those with cyano-functional groups, allows for the effective separation of positional and geometric isomers of fatty acid methyl esters, including different octadecenoic acid methyl ester isomers. nih.gov

While electron ionization (EI) is a common ionization technique in GC-MS, it can sometimes lead to the absence of a clear molecular ion peak for unsaturated FAMEs, making identification challenging. jeol.com To overcome this, soft ionization techniques like field ionization (FI) can be employed, which tend to produce distinct molecular ions, thereby enhancing the accuracy of identification when combined with EI data. jeol.com

GC-MS Identification of 16-Octadecenoic Acid, Methyl Ester in Various Samples
Sample SourceRetention Time (min)Key Mass Spectral Peaks (m/z)Reference
Methanolic seed extract of Trigonella foenum-graecum L.22.077Not specified thepharmajournal.com
Propolis methanolic extract19.07Not specified researchgate.net
General GC-MS analysisNot specified55, 41 nih.govfrontiersin.org

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS) in Comprehensive Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and complementary technique to GC-MS for the comprehensive analysis of lipids, including 16-Octadecenoic acid, methyl ester. nih.gov A key advantage of LC-MS is that it often does not require the derivatization of fatty acids into their methyl esters, allowing for the analysis of free fatty acids directly. genedata.com This technique offers high sensitivity and selectivity, enabling a broader coverage of fatty acids and the potential discovery of novel ones. genedata.com

In the context of lipidomics, which aims to profile the entire lipid content of a biological system, LC-MS is invaluable. nih.gov It can be used to analyze a wide range of lipid classes, including phospholipids, neutral lipids, and sphingolipids, which are often of higher molecular weight and less volatile than free fatty acids. nih.gov Different chromatographic approaches can be employed within LC-MS, such as reversed-phase liquid chromatography (RPLC), normal-phase liquid chromatography (NPLC), and hydrophilic interaction liquid chromatography (HILIC), each offering unique separation capabilities based on the physicochemical properties of the lipids. youtube.com

For the analysis of FAMEs, LC-MS can provide crucial information. For instance, high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) has been utilized for the structural characterization of unusual fatty acid methyl esters, including those with double and triple bonds. nih.gov This method can help in pinpointing the location of double bonds within the fatty acid chain.

Pseudotargeted Lipidomics Strategies for Isomer Elucidation

The elucidation of isomers, particularly positional and geometric isomers of fatty acids, presents a significant analytical challenge. Pseudotargeted lipidomics strategies, often employing LC-MS, are being developed to address this. These methods combine the broad screening capabilities of untargeted analysis with the specificity of targeted analysis.

One approach for determining double bond positions in unsaturated fatty acids involves pre-column derivatization. For example, derivatization with dimethyl disulfide (DMDS) followed by LC-MS analysis can generate characteristic fragment ions that pinpoint the location of the double bond. nih.gov This technique has been successfully applied to differentiate isomers of octadecenoic acid. Another method involves in-source derivatization with acetonitrile (B52724) in HPLC/APCI-MS, which induces specific fragmentation patterns that reveal the double bond position. nih.gov These advanced strategies are crucial for distinguishing between isomers like 16-octadecenoic acid and its other positional isomers, which can have different biological activities.

Spectroscopic Approaches for Higher-Order Structural Elucidation

While chromatography excels at separation and identification, spectroscopy provides deeper insights into the three-dimensional structure of molecules like 16-Octadecenoic acid, methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Position and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of organic molecules, including the position and configuration (cis/trans) of double bonds in fatty acid methyl esters. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The introduction of a double bond in a fatty acid chain introduces characteristic signals in the NMR spectrum. aocs.org In ¹H NMR, the olefinic protons (the hydrogens attached to the double bond carbons) typically appear in a specific region of the spectrum. The chemical shifts of these protons can be influenced by the position of the double bond within the carbon chain. aocs.org For instance, double bonds located near the terminal methyl group can cause noticeable shifts in the signals of the olefinic protons. aocs.org

¹³C NMR spectroscopy is also highly informative. The carbons of the double bond (olefinic carbons) resonate at characteristic chemical shifts, typically in the range of 120-140 ppm. researchgate.net The precise chemical shift can help in determining the position of the double bond. Furthermore, the signals of the carbon atoms adjacent to the double bond are also affected, providing additional structural clues. For methyl esters, the methyl group of the ester function gives a distinct signal around 51 ppm in the ¹³C NMR spectrum, while the carbonyl carbon appears around 174 ppm. researchgate.net

While standard NMR can provide valuable information, determining the exact position of a double bond in the middle of a long chain can be challenging due to overlapping signals. aocs.org In such cases, the use of shift reagents can help to resolve these signals and provide a clearer picture of the molecule's structure. aocs.org

Characteristic ¹³C NMR Chemical Shifts for Fatty Acid Methyl Esters
Functional GroupTypical Chemical Shift (ppm)Reference
Carbonyl Carbon (-COO-)~174 researchgate.net
Olefinic Carbons (C=C)~128-130 researchgate.net
Methyl Ester Carbon (-OCH₃)~51 researchgate.net
Methylene Carbons (-(CH₂)ₙ-)~20-38 researchgate.net
Terminal Methyl Carbon (-CH₃)~14-16 researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.govscispace.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

In the analysis of 16-Octadecenoic acid, methyl ester, IR and Raman spectroscopy can readily identify key functional groups. The ester carbonyl group (C=O) exhibits a strong absorption band in the IR spectrum, typically in the region of 1735-1750 cm⁻¹. researchgate.net Similarly, the C=C double bond gives rise to a characteristic stretching vibration, although its intensity can vary. researchgate.net The C-H bonds of the aliphatic chain also produce distinct stretching and bending vibrations.

Raman spectroscopy is particularly useful for analyzing the degree of unsaturation in fatty acids. nih.gov The intensity of the C=C stretching band (around 1655 cm⁻¹) is proportional to the number of double bonds, allowing for quantitative assessment of unsaturation. researchgate.net Furthermore, the ratio of the intensities of different bands can be correlated with chain length and unsaturation. nih.gov For example, the ratio of the C=O stretching vibration to the C=C stretching vibration can be used to determine molar unsaturation. nih.gov

Key Vibrational Frequencies for Fatty Acid Methyl Esters
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Ester Carbonyl (C=O)Stretching1729 - 1748 researchgate.netnih.gov
Olefinic (C=C)Stretching1653 - 1655 nih.gov
Methylene (CH₂)Scissoring~1440 researchgate.net
Olefinic Hydrogen (=C-H)In-plane bend1250 - 1280 researchgate.net

Method Validation and Establishment of Robust Quantitative Analysis Frameworks

The establishment of robust quantitative analysis frameworks is paramount for obtaining accurate and reproducible measurements of 16-Octadecenoic acid, methyl ester. The validation of the analytical method is a critical step that ensures the reliability of the data. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and powerful technique for the analysis of FAMEs, including 16-Octadecenoic acid, methyl ester. restek.com The validation process for these methods typically involves the assessment of several key parameters to ensure the method is fit for its intended purpose. scielo.br

A typical framework for the quantitative analysis of 16-Octadecenoic acid, methyl ester begins with the derivatization of the corresponding fatty acid to its methyl ester. nih.gov This is often achieved through acid-catalyzed esterification using reagents like methanolic HCl. nih.govsigmaaldrich.com This step increases the volatility and thermal stability of the compound, making it suitable for GC analysis. restek.com

The validation of the analytical method then proceeds by evaluating the following parameters:

Linearity and Range: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves are generated by analyzing standard solutions of 16-Octadecenoic acid, methyl ester at different concentrations. A linear relationship is typically demonstrated by a high coefficient of determination (R²), which should ideally be greater than 0.99. sigmaaldrich.comresearchgate.net For instance, studies on FAME analysis have shown excellent linearity with R² values exceeding 0.995 and even 0.9998 in some cases. mdpi.comnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of 16-Octadecenoic acid, methyl ester is added to a sample matrix and the percentage of the added analyte that is recovered by the method is calculated. Acceptance criteria for accuracy are often in the range of 98-102%, although values between 86% and 117% have been reported as acceptable in some contexts. sigmaaldrich.comresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. For FAME analysis, RSD values for precision are generally expected to be below 5%. sigmaaldrich.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for analyzing trace amounts of 16-Octadecenoic acid, methyl ester. The LOD and LOQ can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. mdpi.comjppres.com Reported LOQ values for FAMEs can be as low as a few micrograms per milliliter. mdpi.commdpi.com

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In GC analysis, this is demonstrated by the resolution of the peak for 16-Octadecenoic acid, methyl ester from other FAMEs and matrix components. A chromatographic resolution of at least 1.5 between adjacent peaks is generally considered acceptable. sigmaaldrich.comsigmaaldrich.com

The following interactive table summarizes typical method validation parameters for the quantitative analysis of fatty acid methyl esters, which would be applicable to 16-Octadecenoic acid, methyl ester.

Table 1: Summary of Method Validation Parameters for FAME Analysis

Parameter Typical Acceptance Criteria Description
Linearity (R²) > 0.99 Indicates a strong correlation between concentration and instrument response.
Accuracy (% Recovery) 98 - 102% Measures how close the experimental value is to the true value.
Precision (RSD) < 5% Reflects the closeness of repeated measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 The lowest concentration that can be measured with acceptable precision and accuracy.

| Specificity (Resolution) | > 1.5 | Ensures the analytical signal is solely from the analyte of interest. |

By establishing and adhering to this robust quantitative analysis framework, researchers can ensure the data generated for 16-Octadecenoic acid, methyl ester is reliable, accurate, and comparable across different studies and laboratories.

Application of Chemometrics for Compositional Differentiation

The data for chemometric analysis is typically the quantitative results of all identified FAMEs in a set of samples, obtained from a validated analytical method as described in the previous section. This data, often high-dimensional, is then analyzed using various multivariate analysis techniques. mdpi.com

Commonly applied chemometric methods include:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variance. mdpi.com It transforms the original variables (the concentrations of each FAME) into a smaller set of new, uncorrelated variables called principal components (PCs). By plotting the samples on a scores plot (e.g., PC1 vs. PC2), it is possible to visualize groupings, trends, and outliers in the data. For example, PCA could be used to differentiate between oils from different botanical sources based on their fatty acid composition, where the concentration of 16-Octadecenoic acid, methyl ester would be one of the variables contributing to the separation. mdpi.com

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method used to model the relationship between the chemical data (FAME profiles) and a predefined class membership (e.g., geographical origin, species). It aims to find the variables that are most important for discriminating between the classes. This can be particularly useful for authentication purposes, such as verifying the origin of a food product based on its fatty acid profile. mdpi.com

The application of chemometrics for compositional differentiation can be illustrated with a conceptual example. Imagine analyzing the FAME profiles of several plant oil samples from different species, where 16-Octadecenoic acid, methyl ester is a known component. After quantifying the FAMEs in each sample, the data can be arranged in a table.

The following interactive table provides a simplified, conceptual representation of data that would be used for chemometric analysis.

Table 2: Conceptual Data for Chemometric Analysis of Plant Oil FAME Profiles

Sample ID Species 14:0 (Myristic acid, methyl ester) (%) 16:0 (Palmitic acid, methyl ester) (%) 16-Octadecenoic acid, methyl ester (%) 18:1 (Oleic acid, methyl ester) (%) 18:2 (Linoleic acid, methyl ester) (%)
Oil_A1 Species A 0.5 10.2 1.5 45.3 42.5
Oil_A2 Species A 0.6 10.5 1.4 45.1 42.4
Oil_B1 Species B 1.2 15.8 5.2 30.1 47.7
Oil_B2 Species B 1.3 16.1 5.5 29.8 47.3
Oil_C1 Species C 0.2 5.5 0.8 65.7 27.8

This data matrix would then be subjected to PCA or PLS-DA. The output of a PCA would be a scores plot visually separating the samples from Species A, B, and C into distinct clusters. A loadings plot would then reveal which fatty acid methyl esters, including 16-Octadecenoic acid, methyl ester, are most influential in creating this separation. In this way, chemometrics provides a powerful means of interpreting complex compositional data and highlighting the role of individual components like 16-Octadecenoic acid, methyl ester in differentiating samples.

Environmental Dynamics and Ecological Research

Environmental Distribution and Pathways in Diverse Ecosystems

16-Octadecenoic acid, methyl ester, a fatty acid methyl ester (FAME), is found in various environmental matrices, originating from both natural and anthropogenic sources. Its presence has been identified in terrestrial and aquatic ecosystems, primarily as a constituent of plant and microbial lipids.

In terrestrial environments, 16-Octadecenoic acid, methyl ester is a component of various plants. For instance, it has been detected in the leaf extracts of plants like Thesium humile and the wood bark of Durio zibethinus. jmaterenvironsci.comarcjournals.org It is also found in the seed oil of plants such as Lepidium sativum. scienceopen.com The decomposition of this plant matter contributes to its presence in soil and leaf litter.

In aquatic ecosystems, this compound is associated with microorganisms. Studies have identified its presence in cyanobacteria and endophytic fungi isolated from various plants. ekb.egekb.eg For example, it has been detected in the methanolic extracts of the cyanobacterium Merismopedia sp. and endophytic fungi from ornamental plants. ekb.egekb.eg Its release into aquatic systems can occur through the natural life cycles and decomposition of these microorganisms. Furthermore, domestic wastewater can be a pathway for its entry into aquatic environments, as it is a component of fats and oils present in such waste. arcjournals.org

The table below summarizes the detection of 16-Octadecenoic acid, methyl ester in various environmental samples:

EcosystemSource Organism/MatrixReference
TerrestrialThesium humile (plant) jmaterenvironsci.com
TerrestrialDurio zibethinus (wood bark) arcjournals.org
TerrestrialLepidium sativum (seed oil) scienceopen.com
Terrestrial/AquaticAustralian lupin species nih.gov
AquaticCyanobacteria (Merismopedia sp.) ekb.eg
AquaticEndophytic Fungi ekb.eg
AquaticDomestic Wastewater arcjournals.org

Biodegradation Studies and Interactions with Environmental Microorganisms

The biodegradation of 16-Octadecenoic acid, methyl ester, is a key process in its environmental fate. As a fatty acid methyl ester, it is susceptible to microbial degradation. Microorganisms possessing lipase (B570770) enzymes can hydrolyze the ester bond, breaking it down into 16-octadecenoic acid and methanol (B129727). These breakdown products can then be further utilized by microorganisms as carbon and energy sources.

Several studies have highlighted the role of microorganisms in the degradation of fatty acid methyl esters. For example, bacteria such as Pseudomonas fluorescens and Lysinibacillus sphaericus have demonstrated the ability to degrade fatty acids and their esters found in oils and domestic wastewater. arcjournals.orgresearchgate.net While these studies did not specifically focus on 16-Octadecenoic acid, methyl ester, the general principles of FAME biodegradation are applicable. The degradation process involves the enzymatic breakdown of the fatty acid chain through pathways like beta-oxidation.

Conversely, 16-Octadecenoic acid, methyl ester can also exhibit antimicrobial properties, influencing microbial communities. Research has shown that it possesses antibacterial and antifungal activities. jmaterenvironsci.comgjesm.net For instance, it has been identified as a bioactive compound in plant extracts that inhibit the growth of various bacteria and fungi. jmaterenvironsci.com This suggests a dual role in the environment: being a substrate for some microorganisms while acting as an inhibitor for others. This interaction is crucial in shaping the microbial composition of ecosystems where this compound is present.

The table below details microorganisms and their interactions with fatty acid methyl esters, including 16-Octadecenoic acid, methyl ester:

MicroorganismInteractionFindingReference
Pseudomonas fluorescensBiodegradationCapable of degrading fatty acids in olive oil. researchgate.net
Lysinibacillus sphaericusBiodegradationDegrades fatty acids in domestic wastewater. arcjournals.org
Various Bacteria and FungiInhibition16-Octadecenoic acid, methyl ester shows antimicrobial activity. jmaterenvironsci.comgjesm.net
Endophytic FungiProductionIsolated fungi produce 16-Octadecenoic acid, methyl ester. ekb.eg

Ecological Roles and Significance in Natural Cycles

16-Octadecenoic acid, methyl ester, plays several ecological roles stemming from its chemical nature and biological origins. As a component of plant and microbial lipids, it serves as a form of stored energy and carbon. Its release during decomposition makes these resources available to other organisms in the ecosystem, contributing to carbon and nutrient cycling.

The antimicrobial properties of 16-Octadecenoic acid, methyl ester suggest a role in chemical defense for the organisms that produce it. jmaterenvironsci.comresearchgate.net By inhibiting the growth of pathogenic or competing microorganisms, it can provide a competitive advantage. For example, its presence in plant tissues may help protect against microbial infections. jmaterenvironsci.com

Furthermore, some fatty acid methyl esters, including related octadecenoic acid methyl esters, can act as signaling molecules or pheromones in certain insects, although specific research on the signaling role of the 16-isomer is limited. The biological activities of this compound, such as its reported antioxidant properties, can also have broader ecological implications by influencing the health and resilience of organisms that produce or come into contact with it. nih.gov

Q & A

Q. How can 16-octadecenoic acid, methyl ester be reliably identified in complex lipid mixtures using GC-MS?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., SP™-2560 or Omegawax®) to resolve isomers. Retention times (Rt) vary: For example, 16-octadecenoic acid, methyl ester elutes at ~45.14 min on non-polar columns, while 9-octadecenoic acid isomers elute earlier (~39.18–46.34 min) . Confirm identities using NIST or Wiley spectral libraries with match quality >90% . Quantify via peak area normalization, noting that its abundance can range from 0.44% in fungal-infected plant samples to 60.1% in biodiesel .

Q. What are optimal derivatization protocols for quantifying unsaturated fatty acid methyl esters (FAMEs) like 16-octadecenoic acid, methyl ester?

  • Methodological Answer : Transesterify lipids using methanolic HCl or BF₃-methanol to convert free fatty acids to FAMEs. For unsaturated esters, avoid high temperatures (>80°C) to prevent oxidation. Validate recovery rates with internal standards (e.g., methyl heptadecanoate) and ensure <5% relative standard deviation (RSD) in replicate analyses .

Advanced Research Questions

Q. How do experimental conditions influence discrepancies in reported abundances of 16-octadecenoic acid, methyl ester across studies?

  • Methodological Answer : Variability arises from:
  • Biological sources : E.g., 0.44% in Aquilaria sinensis wood vs. 60.1% in biodiesel .
  • GC parameters : Column polarity (e.g., cyanosilicone vs. polyethylene glycol) affects isomer separation. Slower oven ramps improve resolution of co-eluting peaks like 16- vs. 9-octadecenoic esters .
  • Derivatization efficiency : Incomplete esterification reduces detected abundances; optimize catalyst concentration (e.g., 14% BF₃ in methanol) .

Q. What synthetic routes yield high-purity 16-octadecenoic acid, methyl ester, and how can stereochemical integrity be preserved?

  • Methodological Answer : Synthesize via (1) esterification of 16-octadecenoic acid with methanol under acid catalysis (H₂SO₄) or (2) transesterification of triglycerides with methyl donors. Use low-temperature conditions (<50°C) and inert atmospheres (N₂) to prevent double-bond migration. Confirm (E/Z)-isomerism via ¹H-NMR (coupling constants) or FT-IR (C=C stretching bands at ~1650 cm⁻¹) .

Q. How does 16-octadecenoic acid, methyl ester contribute to membrane stabilization in biological systems?

  • Methodological Answer : Its amphiphilic structure integrates into lipid bilayers, reducing osmotic fragility. In sickle erythrocytes, 1% (w/w) incorporation increased membrane stability by 30% under hypo-osmotic stress. Mechanism involves hydrophobic interactions with phospholipid tails, verified via fluorescence anisotropy and DSC thermograms .

Key Research Recommendations

  • Standardize GC Protocols : Use cyanosilicone columns and internal standards to minimize inter-study variability .
  • Explore Isomer-Specific Bioactivity : Compare 16- vs. 9-octadecenoic esters in membrane models using molecular dynamics simulations .
  • Optimize Synthetic Purity : Monitor reaction intermediates via LC-MS to suppress byproducts like cyclopropane esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.